1-Imidazol-1-yl-3,3-dimethyl-2-((3-methylphenyl)methyl)butan-1-one
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Overview
Description
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one is a synthetic organic compound that features an imidazole ring, a dimethylbutanone backbone, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Dimethylbutanone Backbone: The dimethylbutanone backbone can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Methylbenzyl Group: The methylbenzyl group can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the benzyl compound is replaced by the nucleophilic imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted imidazole or benzyl derivatives.
Scientific Research Applications
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(1H-imidazol-1-yl)-3,3-dimethylbutan-1-one: Lacks the methylbenzyl group, resulting in different chemical and biological properties.
1-(1H-imidazol-1-yl)-2-(3-methylbenzyl)ethanone: Has a shorter carbon chain, affecting its reactivity and interactions.
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-methylbenzyl)butan-1-one: Positional isomer with the methyl group on the benzyl ring in a different position, leading to variations in its properties.
Uniqueness: 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
89372-58-7 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-imidazol-1-yl-3,3-dimethyl-2-[(3-methylphenyl)methyl]butan-1-one |
InChI |
InChI=1S/C17H22N2O/c1-13-6-5-7-14(10-13)11-15(17(2,3)4)16(20)19-9-8-18-12-19/h5-10,12,15H,11H2,1-4H3 |
InChI Key |
KWWGAIZRNHIQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)N2C=CN=C2)C(C)(C)C |
Origin of Product |
United States |
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